molecular formula C27H34N2O5 B2383300 Fmoc-l-dab(octanoyl)-oh CAS No. 1983858-56-5

Fmoc-l-dab(octanoyl)-oh

Cat. No. B2383300
CAS RN: 1983858-56-5
M. Wt: 466.578
InChI Key: KCZNTWNAXFUELY-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-l-dab(octanoyl)-oh is a chemical compound that has been widely studied in the field of scientific research. This compound is primarily used for its ability to act as a peptide-based inhibitor of enzymes, which has led to its use in a variety of different applications. In

Scientific Research Applications

Antibacterial Synergy

Fmoc-phenylalanine (Fmoc-F) has been found to exhibit antimicrobial properties specific to Gram-positive bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) . However, its antibacterial activity against Gram-negative bacteria is limited due to its inability to cross the bacterial membrane. To address this, researchers have developed a formulation combining Fmoc-F with the Gram-negative-specific antibiotic aztreonam (AZT). This combination displays antibacterial activity against both Gram-positive and Gram-negative bacteria, effectively reducing bacterial load in wound infections. The synergistic effect arises from increased Fmoc-F permeability facilitated by AZT through the bacterial membrane.

Flavin-Dependent Monooxygenases (FMOs)

Fmoc-l-dab(octanoyl)-oh is relevant in the field of flavin-dependent monooxygenases (FMOs). Although much has been learned about FMO chemistry, several aspects of the reactions catalyzed by these enzymes remain unknown. Recent advancements in FMO research include investigations into flavin dynamics, formation, and stabilization . Further studies may uncover additional roles for Fmoc-l-dab(octanoyl)-oh within this enzyme class.

Peptide Synthesis and Protection

Fmoc-l-dab(octanoyl)-oh is commonly used as a protecting group in peptide synthesis. The Fmoc group shields the amino terminus of the growing peptide chain, allowing selective deprotection during subsequent steps. This strategy ensures efficient peptide assembly while minimizing side reactions .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(octanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-2-3-4-5-6-15-25(30)28-17-16-24(26(31)32)29-27(33)34-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-24H,2-6,15-18H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZNTWNAXFUELY-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-l-dab(octanoyl)-oh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.